Sodium borodeuteride
Description
Structure
2D Structure
Properties
IUPAC Name |
sodium;tetradeuterioboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH4.Na/h1H4;/q-1;+1/i1D4; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQDYZUWIQVZSF-XWFVQAFUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH4-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][B-]([2H])([2H])[2H].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH4Na | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80166138 | |
| Record name | Sodium (2H4)tetrahydroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80166138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
41.86 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; [Alfa Aesar MSDS] | |
| Record name | Sodium borodeuteride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
15681-89-7 | |
| Record name | Sodium borodeuteride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15681-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Sodium (2H4)tetrahydroborate(1-) | |
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| Record name | Sodium [2H4]tetrahydroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Sodium Borodeuteride
Alternative Synthetic Approaches
While the borane-exchange method is well-established, research into alternative pathways aims to reduce costs and improve efficiency, largely drawing from methods developed for non-deuterated sodium borohydride (B1222165).
Electrochemical methods present a potential low-cost alternative for borohydride synthesis, although research has focused almost exclusively on sodium borohydride (NaBH₄) rather than its deuterated analog. researchgate.netmdpi.com The general principle involves the electrochemical reduction of a boron-containing precursor, typically a borate (B1201080) salt like sodium metaborate (B1245444) (NaBO₂), in an electrolytic cell. mdpi.comencyclopedia.pub
BO₂⁻ + 6D₂O + 8e⁻ → BD₄⁻ + 8OD⁻
This process is challenging due to the complex 8-electron reduction and competing reactions, such as the evolution of deuterium (B1214612) gas. osti.gov Studies on NaBH₄ synthesis have reported low conversion efficiencies and have explored various cathode materials (e.g., platinum, lead, graphite, boron-doped diamond) to improve performance. sciencemadness.orgencyclopedia.pub Significant challenges in achieving viable yields remain, and direct application to NaBD₄ synthesis is not yet established. osti.gov
Alternative chemical syntheses often explore different precursors to simplify the process or use less expensive starting materials. While not developed specifically for sodium borodeuteride, these routes for NaBH₄ could be adapted.
One novel approach involves the mechanochemical (ball-milling) reaction of sodium amide (NaNH₂), magnesium hydride (MgH₂), and boron oxide (B₂O₃). researchgate.net The use of sodium amide as the sodium source is a notable deviation from traditional methods. researchgate.net To adapt this for NaBD₄ synthesis, one might envision using a deuterated hydride source, such as magnesium deuteride (B1239839) (MgD₂).
Another route, known as the Bayer Process for NaBH₄ production, combines borax (B76245) (Na₂B₄O₇), metallic sodium, and hydrogen gas at high temperatures (around 700°C). energy.gov Adapting this would require using deuterium gas (D₂) instead of hydrogen.
A further synthetic strategy involves the reaction of sodium aluminum hydride (NaAlH₄) with a boric acid ester, such as trimethyl borate (B(OCH₃)₃). mdpi.com An adaptation for NaBD₄ could potentially involve a deuterated aluminum hydride like NaAlD₄ as a precursor. These alternative pathways remain largely theoretical for this compound production and would require significant development to become practical.
Electrochemical Synthesis Routes
Industrial and Laboratory Scale Synthesis Considerations
The production of this compound, while conceptually similar across scales, faces different challenges and priorities depending on whether it is intended for broad commercial distribution or for immediate use in a research setting. Industrial synthesis prioritizes cost-effectiveness, scalability, and safety of a continuous or large-batch process. In contrast, laboratory-scale synthesis often focuses on achieving high isotopic purity and yield for specific, smaller-quantity applications, where cost may be a secondary concern.
A significant challenge in scaling up production from a laboratory to an industrial setting is managing reaction kinetics, heat, and mass transfer. neto-innovation.com Processes that are efficient in a controlled lab environment may not translate directly to larger reactors, where uniform mixing and temperature control become more complex. neto-innovation.com
Industrial Production Methods
For large-scale, commercial production of the non-deuterated analogue, sodium borohydride (NaBH4), the Brown-Schlesinger and Bayer processes are predominant. wikipedia.org These established methods could be adapted for this compound production by utilizing deuterated starting materials.
Brown-Schlesinger Process Adaptation: This process would involve the reaction of sodium hydride (NaH) or, more appropriately, sodium deuteride (NaD), with trimethyl borate in an inert, high-temperature environment (250–270 °C). wikipedia.org The primary challenge here is the large-scale, cost-effective production of sodium deuteride.
Bayer Process Adaptation: This method uses inorganic borates, such as borax, reacting with sodium and hydrogen gas under high pressure. wikipedia.org For this compound synthesis, this would necessitate the use of high-pressure deuterium gas (D2), which presents significant handling and cost challenges at an industrial scale.
Laboratory-Scale Synthesis
In a laboratory setting, flexibility and high isotopic enrichment are often prioritized over raw material cost. Several methods have been developed for the synthesis of high-purity this compound on a smaller, molar scale.
One well-documented laboratory method involves a two-step process: cdnsciencepub.com
Isotopic Exchange: Trimethylamine-borane is treated with deuteriosulfuric acid in heavy water (D2O) to produce trimethylamine-borane-d3 with high isotopic purity. cdnsciencepub.com
Reaction with Sodium Methoxide (B1231860): The resulting deuterated trimethylamine-borane-d3 is then reacted with sodium methoxide in a solvent like diglyme (B29089) at elevated temperatures (120-150 °C). cdnsciencepub.com
An alternative laboratory approach involves the direct reaction of lithium deuteride with boron trifluoride etherate. cdnsciencepub.com While this method is more satisfactory for producing lithium borodeuteride, it highlights the use of metal deuterides as a direct route to borodeuterides. cdnsciencepub.com
Comparative Analysis of Synthesis Scales
The table below outlines the key differences in considerations for industrial versus laboratory-scale synthesis of this compound.
| Consideration | Industrial Scale | Laboratory Scale |
| Primary Goal | Cost-effective, high-volume production | High isotopic purity, specific application |
| Key Challenge | Scalability, raw material cost, process safety | Achieving high yield and purity, reagent sensitivity |
| Typical Reagents | Adapted from NaBH4 processes (e.g., NaD, D2 gas) | Trimethylamine-borane, D2O, sodium methoxide |
| Reaction Conditions | High temperature and pressure | Moderate temperature, stringent purity control |
| Solvent Choice | Optimized for cost and efficiency | Optimized for yield and purity (e.g., purified diglyme) |
| Yield vs. Purity | Balance between acceptable yield and cost | High isotopic purity is often paramount |
Fundamental Reactivity and Mechanistic Investigations of Sodium Borodeuteride
Deuteride (B1239839) Transfer Mechanisms
The reduction of carbonyl compounds by sodium borodeuteride (NaBD₄) is a cornerstone of organic synthesis, providing a route to deuterated alcohols. The mechanism of this reaction involves the transfer of a deuteride ion (D⁻) from the borodeuteride complex to the electrophilic carbonyl carbon. This process is understood to proceed through a nucleophilic addition pathway. openstax.orgmasterorganicchemistry.com
Nucleophilic Addition Pathways in Carbonyl Reductions
The reaction is considered irreversible because the reverse reaction would necessitate the expulsion of a deuteride ion, which is a very poor leaving group. openstax.org The borodeuteride anion can successively transfer all four of its deuterium (B1214612) atoms, with the initially formed alkoxyborodeuteride and subsequent intermediates also acting as reducing agents. jove.com
Role of Cation-Ligand Interactions and Solvent Effects
The solvent and the sodium cation (Na⁺) play crucial roles in the reduction process. Protic solvents, such as alcohols, are typically used in sodium borohydride (B1222165) reductions. jove.com These solvents can stabilize the transition state and the alkoxide intermediate through hydrogen bonding. researchgate.net
The sodium cation is believed to coordinate with the carbonyl oxygen, polarizing the C=O bond and increasing the electrophilicity of the carbonyl carbon. This interaction facilitates the nucleophilic attack by the deuteride ion. openstax.orgresearchgate.net Theoretical studies suggest that the sodium cation and solvent molecules work in concert to lower the activation energy of the reaction. researchgate.net The nature of the solvent can also influence the reaction rate; for instance, the addition of alcohols like methanol (B129727), ethanol (B145695), or isopropanol (B130326) to aqueous solutions has been shown to decrease the rate of 4-nitrophenol (B140041) reduction by sodium borohydride in the presence of metallic nanoparticles. rsc.org
| Solvent System | Effect on 4-Nitrophenol Reduction Rate | Reference |
| Water | Baseline | rsc.org |
| Water with 25 vol% Methanol | Noticeable decrease | rsc.org |
| Water with 25 vol% Ethanol | Noticeable decrease, more than methanol | rsc.org |
| Water with 25 vol% Isopropanol | Noticeable decrease, more than ethanol | rsc.org |
Analysis of Transition States and Intermediate Species
The reduction of a carbonyl group by this compound proceeds through at least two transition states and one key intermediate. pressbooks.pub The first transition state corresponds to the nucleophilic addition of the deuteride to the carbonyl carbon. pressbooks.pub This leads to the formation of a tetrahedral alkoxide intermediate, which resides at a potential energy minimum between the two transition states. pressbooks.pub The second transition state is associated with the protonation of the alkoxide by the solvent to form the final alcohol product. pressbooks.pub
The intermediates in the stepwise reduction are mono-, di-, and trialkoxyborohydrides. cdnsciencepub.com Of these, the trialkoxyborohydrides appear to have reasonable stability, particularly in THF solution. cdnsciencepub.com Studies using mixtures of NaBH₄ and NaBD₄ have shown that the unreacted borohydride remains isotopically pure, indicating that the disproportionation of intermediates back to borohydride does not play a significant role in the reduction of ketones. cdnsciencepub.com This supports a sequential mechanism where each borohydride molecule reduces four ketone molecules. cdnsciencepub.com
Isotope Exchange Reactions
This compound is a valuable reagent for introducing deuterium into molecules through isotope exchange reactions. These reactions can occur at various positions within a molecule, depending on the substrate and reaction conditions.
Hydrogen-Deuterium Exchange in Solvents and Substrates
Hydrogen-deuterium (H/D) exchange is a chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This process can be facilitated by a deuterium source like this compound. For instance, at 100°C, this compound can rapidly exchange with the B-H groups of borazole (B₃N₃H₆). annualreviews.org There is also evidence of reversible deuteride (tritide) transfer between tritium-labeled sodium borohydride and nitrobenzene (B124822) in dimethyl sulfoxide (B87167) solution, implying an exchange reaction is occurring. rsc.org
The exchange can also happen with the solvent itself. For example, when sodium borohydride is dissolved in deuterium oxide (D₂O), exchange can occur between the borohydride hydrogens and the deuterium of the solvent. wikipedia.org The rate and extent of this exchange are influenced by factors such as pH and the presence of catalysts. nih.gov
Catalytic Deuterium Exchange Methodologies
This compound is employed in various catalytic methods to achieve deuterium labeling. One approach involves the in situ generation of deuterium gas (D₂) from the reaction of NaBD₄ with a deuterated acid, such as acetic acid-d1 (AcOD). sciforum.netresearchgate.net This generated deuterium can then be used for the catalytic deuteration of unsaturated compounds like alkenes in the presence of a catalyst such as palladium on carbon (Pd/C). sciforum.netresearchgate.net
Another strategy involves the use of transition metal catalysts that can activate C-H bonds and facilitate exchange with a deuterium source. For example, palladium or rhodium catalysts activated by NaBD₄ can be used for H/D exchange in a variety of aromatic substrates. researchgate.net In some cases, this compound-d4 is used to suppress side reactions, such as self-coupling, in palladium-catalyzed Br/D exchange reactions on substrates containing boronic acid esters. rsc.org Ruthenium catalysts have also been used in transfer deuteration reactions where NaBD₄ serves as the deuterium source to form a ruthenium-deuteride intermediate. marquette.edu
| Catalyst System | Substrate Type | Deuterium Source | Reference |
| Pd/C | Activated Alkenes | NaBD₄/AcOD | sciforum.netresearchgate.net |
| Pd or Rh | Aromatic Compounds | NaBD₄ | researchgate.net |
| Pd | Aryl Bromides with Boronic Acid Esters | NaBD₄ | rsc.org |
| Ru | Alkenes | NaBD₄/MeOD | marquette.edu |
Unifying Orthogonal Reactivity Principles of Borohydrides
For decades, the reactivity of sodium borohydride (NaBH₄) has been understood through two seemingly contradictory, or orthogonal, lenses. On one hand, it is a quintessential reagent for the reduction of carbonyls, acting as a source of a nucleophilic hydride (H⁻). masterorganicchemistry.comorganicchemistrytutor.com On the other hand, it readily reacts with protic solvents like water and alcohols to produce hydrogen gas (H₂), a process that would appear to deplete its reducing power. brandonu.ca This has presented a long-standing conundrum: reductions with borohydride are often most effective in the very protic solvents that also decompose it. brandonu.ca This apparent paradox has been a subject of extensive mechanistic investigation, leading to a more unified understanding that reconciles these behaviors.
Recent research has challenged the classical view of direct hydride transfer from the borohydride anion (BH₄⁻) in protic media. brandonu.ca Instead, a new mechanistic model proposes that the reaction between the BH₄⁻ anion and protons from the solvent is not merely a detrimental side reaction but a necessary activation step. brandonu.ca Density functional theory (DFT) calculations suggest that the borohydride anion preferentially reacts with a proton to form an elusive, high-energy intermediate, BH₃(H₂). brandonu.ca The formation of this species helps to unify the two orthogonal reactions. The subsequent loss of the H₂ molecule from this intermediate generates borane (B79455) (BH₃), which is the actual reducing agent in this pathway. This model explains why reductions often fail in aprotic solvents and why the "side reaction" of hydrogen evolution is intrinsically linked to the primary reduction pathway in protic solvents. brandonu.ca This unified theory has been benchmarked against decades of experimental data, showing consistency with observed rate constants, isotope effects, and stereoselectivity. brandonu.ca
Mechanistic studies using isotopically labeled this compound (NaBD₄) have provided critical experimental evidence to refine these models. One key question was whether the reduction proceeds via a stepwise transfer of hydrides or through a disproportionation mechanism, where intermediate alkoxyborohydrides would re-equilibrate to form BH₄⁻. In a pivotal study, the reduction of cyclohexanone (B45756) was carried out with a mixture of sodium borohydride (NaBH₄) and this compound (NaBD₄). cdnsciencepub.com The unreacted borohydride was re-isolated and analyzed. The results showed that no isotopically mixed borohydrides (such as NaBH₃D⁻ or NaBH₂D₂⁻) were formed during the reaction. cdnsciencepub.com This finding conclusively ruled out a significant disproportionation pathway back to the borohydride anion, providing strong support for a sequential mechanism where each hydride is transferred in distinct, kinetically irreversible steps. cdnsciencepub.com
Further complexity in the mechanism arises from the role of the cation and additives. Theoretical studies have proposed a transition state model where the sodium cation (Na⁺) forms a contact ion pair with the borohydride anion and coordinates to the carbonyl oxygen of the substrate. nih.gov This model, which accurately predicts the diastereoselectivity of substituted cyclohexanone reductions, highlights the active role of the cation in facilitating the hydride transfer. nih.gov Moreover, the reactivity of borohydride can be significantly altered by additives. For instance, in the presence of trifluoroacetic acid (TFA), mechanistic studies using ¹¹B NMR have shown that the active reducing species are not BH₄⁻ itself, but rather borane (as BH₃•THF) and sodium monotrifluoroacetoxyborohydride, which are generated in situ. thieme-connect.com
These collective findings paint a more nuanced and unified picture of borohydride reactivity. The seemingly orthogonal behaviors of reduction and solvolysis are, in fact, interconnected through key intermediates like BH₃(H₂). The specific pathway is highly dependent on the reaction conditions, including the solvent, the presence of additives, and the nature of the cation.
Detailed Research Findings
| Investigation | Methodology | Key Findings | Conclusion |
| Isotopic Labeling Study cdnsciencepub.com | Reduction of cyclohexanone with a mixture of NaBH₄ and NaBD₄. Analysis of unreacted borohydride via NMR. | No formation of mixed isotopic species (e.g., NaBH₃D⁻) was detected in the re-isolated reducing agent. | The reduction proceeds via a stepwise mechanism. Disproportionation of intermediate alkoxyborohydrides back to BH₄⁻ is not a significant pathway. |
| Theoretical Modeling brandonu.ca | Density Functional Theory (DFT) calculations on the reaction of BH₄⁻ with protic solvents. | The reaction preferentially proceeds through a BH₃(H₂) intermediate, which then loses H₂ to afford BH₃ for the reduction. | Unifies the orthogonal concepts of H₂ evolution and carbonyl reduction; the former is a necessary step for the latter in this pathway. |
| Transition State Analysis nih.gov | Ab initio Car-Parrinello molecular dynamics simulations of NaBH₄ in methanol. | Suggests the formation of Na⁺BH₄⁻ contact ion pairs. A transition state model involving complexation of the carbonyl oxygen with Na⁺ was proposed. | The cation is not a simple spectator ion but actively participates in the transition state, influencing diastereoselectivity. |
| Effect of Additives thieme-connect.com | Reduction of a lactam with NaBH₄ and Trifluoroacetic Acid (TFA); monitored by ¹¹B NMR, reaction calorimetry, and gas evolution analysis. | The active reducing agents were identified as borane (BH₃•THF) and sodium monotrifluoroacetoxyborohydride, not BH₄⁻. | Additives can fundamentally alter the nature of the active reducing species, creating different reaction pathways. |
Chemoselective Reductions Employing Sodium Borodeuteride
Selective Reduction of Carbonyl Functional Groups
Sodium borodeuteride is well-known for its ability to reduce aldehydes and ketones to their corresponding primary and secondary alcohols, respectively. masterorganicchemistry.comlibretexts.org However, its reactivity is significantly influenced by the nature of the carbonyl group and the surrounding molecular architecture.
Aldehyde vs. Ketone Chemoselectivity
In competitive reductions, aldehydes are generally more reactive than ketones towards this compound. cdnsciencepub.comtandfonline.com This inherent difference in reactivity allows for the selective reduction of aldehydes in the presence of ketones under carefully controlled conditions. tandfonline.com The general order of reactivity for carbonyl groups is aldehydes > conjugated aldehydes > ketones > conjugated enones. cdnsciencepub.comcdnsciencepub.com
By manipulating reaction parameters, such as employing a mixed solvent system of ethanol (B145695) in dichloromethane (B109758) at low temperatures (-78 °C), a high degree of chemoselectivity can be achieved. tandfonline.com Under these conditions, aldehydes can be reduced with selectivities generally greater than 95% in the presence of various ketones. tandfonline.comresearchgate.net
Table 1: Competitive Reduction of Aldehydes and Ketones with Sodium Borohydride (B1222165) at -78°C
| Aldehyde | Ketone | Solvent System | Selectivity for Aldehyde Reduction |
| Hexanal | 4-Methylcyclohexanone | 30% Ethanol in Dichloromethane | >95% |
| Benzaldehyde | 4-Methylcyclohexanone | 30% Ethanol in Dichloromethane | 72% |
| Benzaldehyde | Acetophenone (B1666503) | 30% Ethanol in Dichloromethane | >95% |
Data compiled from research findings. tandfonline.com
Reduction of Carboxylic Acid Derivatives (e.g., Esters, Amides)
Under standard conditions, this compound is generally not reactive enough to reduce carboxylic acid derivatives such as esters and amides. masterorganicchemistry.comcommonorganicchemistry.comquora.com This lack of reactivity allows for the selective reduction of aldehydes and ketones in the presence of these functional groups. commonorganicchemistry.com While the reduction of esters with sodium borohydride can occur, the reaction is typically very slow. commonorganicchemistry.com Carboxylic acids themselves are also not reduced by sodium borohydride under normal conditions; they will instead react to generate hydrogen gas. masterorganicchemistry.com
Differentiation of Conjugated vs. Non-Conjugated Systems
The reduction of α,β-unsaturated carbonyl compounds by this compound can lead to a mixture of products, including the allylic alcohol (from 1,2-reduction of the carbonyl) and the saturated alcohol (from 1,4-reduction or conjugate reduction of the carbon-carbon double bond followed by carbonyl reduction). sci-hub.sewikipedia.org In general, sodium borohydride has a propensity for 1,4-reduction in conjugated systems, leading to the reduction of both the carbonyl group and the conjugated double bond. sci-hub.sestackexchange.com
However, the outcome of the reduction is highly dependent on the substrate and reaction conditions. For instance, research on brown-rotted lignin (B12514952) showed that conjugated carbonyl groups were completely reduced, while only some non-conjugated carbonyl groups were reduced. researchgate.net In some cases, particularly with α,β-unsaturated aldehydes, direct carbonyl reduction to the allylic alcohol can be favored. sci-hub.se The use of certain catalysts can also direct the selectivity towards 1,4-reduction. wikipedia.org
Selective Reduction of Carbon-Nitrogen Double Bonds (e.g., Oximes, Imines, Hydrazones)
Sodium borohydride on its own is often inefficient at reducing carbon-nitrogen double bonds found in imines, oximes, and hydrazones. rsc.org However, its reducing power can be significantly enhanced by the use of a catalyst. A combination of sodium borohydride with amorphous nickel powder (Ni₀) in a basic aqueous methanolic solution has been shown to be a highly effective system for the reduction of these functional groups to their corresponding amines in good to excellent yields. rsc.orgrsc.org This method is compatible with various functional groups, including methoxy, halides, and carboxylates. rsc.org Similarly, a system employing Raney Nickel as a catalyst with sodium borohydride in a basic aqueous solution has been developed for the reduction of oximes, imines, and hydrazones. tandfonline.comresearchgate.nettandfonline.com
Influence of Reaction Modifiers and Catalysts on Chemoselectivity
The chemoselectivity of this compound can be significantly altered by the addition of various modifiers and catalysts.
For the reduction of carbonyls, modifying sodium borohydride with sterically hindered and electron-withdrawing groups can enhance its selectivity. For example, sodium tris(hexafluoroisopropoxy)borohydride has demonstrated the ability to chemoselectively reduce aldehydes in the presence of ketones. thieme-connect.com The addition of metal salts can also influence selectivity. researchgate.net
In the reduction of C=N bonds, catalysts are crucial. As mentioned, amorphous nickel rsc.orgrsc.org and Raney Nickel tandfonline.comresearchgate.nettandfonline.com are effective catalysts. Other transition metals like cobalt and ruthenium have also been explored to enhance the reactivity and selectivity of borohydride reductions. acs.orgaip.org For instance, optically active cobalt complexes have been used to catalyze the enantioselective borohydride reduction of ketones. acs.org Nickel chloride has also been used in conjunction with sodium borohydride for the reduction of alkenes. rsc.org
Solvent and Temperature Effects on Reaction Outcomes
Solvent and temperature are critical parameters that can be adjusted to control the rate and selectivity of this compound reductions.
The reactivity of sodium borohydride is solvent-dependent, with the rate of reduction in alcoholic solvents following the order: methanol (B129727) > ethanol > isopropanol (B130326) > tert-butanol. cdnsciencepub.com The stability of sodium borohydride solutions is also affected by the solvent, with hydrolysis occurring in protic solvents like water and alcohols. bloomtechz.comecochem.com.co This hydrolysis can be slowed in alkaline conditions. bloomtechz.comecochem.com.co
Temperature has a profound effect on selectivity. Lowering the reaction temperature, often to -78 °C, significantly enhances the chemoselectivity between different types of carbonyl groups, such as aldehydes and ketones. cdnsciencepub.comtandfonline.com At these low temperatures, the reduction of the more reactive carbonyl group can proceed to completion while leaving the less reactive one untouched. cdnsciencepub.com The use of mixed solvent systems, such as methanol or ethanol in dichloromethane, is often necessary to maintain solubility and control reactivity at these low temperatures. cdnsciencepub.comcdnsciencepub.com
Stereoselective Reductions Mediated by Sodium Borodeuteride
Diastereoselective Reduction of Ketones and Enones
The reduction of prochiral ketones and α,β-unsaturated ketones (enones) with sodium borodeuteride can lead to the formation of diastereomeric products. Achieving high diastereoselectivity is a key objective in many synthetic endeavors. bham.ac.ukacs.org The stereochemical course of these reactions is often dictated by the steric and electronic environment surrounding the carbonyl group. cdnsciencepub.com
In the case of enones, NaBD₄ can effect either a 1,2-reduction to yield an allylic alcohol or a 1,4-conjugate reduction. The regioselectivity can be influenced by the reaction conditions. For instance, the Luche reduction, which employs sodium borohydride (B1222165) in the presence of a lanthanide salt like cerium(III) chloride, is known to favor 1,2-reduction, providing a reliable method for the synthesis of allylic alcohols. bham.ac.ukorganic-chemistry.org
One of the most powerful strategies for controlling diastereoselectivity in the reduction of ketones is through chelation control. cdnsciencepub.com This approach is applicable to substrates that possess a Lewis basic functional group, such as a hydroxyl or alkoxy group, at the α- or β-position relative to the carbonyl. thieme-connect.com
In these systems, the sodium cation of NaBD₄ can coordinate to both the carbonyl oxygen and the heteroatom of the adjacent functional group, forming a rigid cyclic intermediate. nih.govresearchgate.net This chelation restricts the conformational flexibility of the substrate and effectively blocks one of the diastereotopic faces of the carbonyl group from the approach of the deuteride (B1239839) nucleophile. cdnsciencepub.com Consequently, the deuteride is delivered to the less hindered face, leading to the preferential formation of one diastereomer. cdnsciencepub.comresearchgate.net
The effectiveness of chelation control is dependent on several factors, including the nature of the chelating group, the solvent, and the specific borohydride reagent used. thieme-connect.comthieme-connect.com For example, the diastereoselectivity of sodium borohydride reduction can vary significantly with the solvent, with some solvents favoring chelation-controlled pathways and others promoting non-chelation-controlled routes. thieme-connect.com
Table 1: Examples of Chelation-Controlled Diastereoselective Reductions
| Substrate | Reducing System | Major Diastereomer | Diastereomeric Excess (d.e.) |
| α-alkoxy ketone | NaBH₄ in Methanol (B129727) | syn | Moderate |
| γ-oxo-α-amino acid | NaBH₄ / MnCl₂ | syn | 94-98% |
Data compiled from multiple research findings. thieme-connect.comresearchgate.net
In the absence of a suitable chelating group or under conditions that disfavor chelation, the diastereoselectivity of ketone reductions is governed by non-chelation controlled models, most notably the Felkin-Anh model. libretexts.org This model predicts the stereochemical outcome based on steric and electronic interactions in the transition state.
According to the Felkin-Anh model, the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon from the less hindered face, which is typically opposite to the medium-sized substituent. libretexts.org
Non-chelation controlled reductions with this compound are common for ketones that lack a coordinating functional group. libretexts.org The diastereoselectivity in these cases is often moderate but can be influenced by the steric bulk of the substituents on the substrate and the reducing agent. cdnsciencepub.com For instance, the reduction of hindered chiral ketones can proceed with high diastereoselectivity even without chelation. acs.org
Table 2: Felkin-Anh Model Predictions for Diastereoselective Reduction
| Substrate Type | Predicted Major Diastereomer | Key Factor |
| Acyclic α-chiral ketone | Attack from the less hindered face | Steric hindrance |
| Cyclohexanone (B45756) derivative | Axial or equatorial attack | Torsional and steric strain |
Based on established stereochemical models. libretexts.org
Chelation-Controlled Models for Diastereoselectivity[23],
Enantioselective Reduction Strategies
While diastereoselective reductions are valuable for controlling relative stereochemistry, the synthesis of enantiomerically pure compounds from prochiral ketones requires enantioselective reduction strategies. This compound, being an achiral reagent, cannot induce enantioselectivity on its own. However, it can be employed in enantioselective reductions through the use of chiral auxiliaries or in conjunction with asymmetric catalysts. bohrium.com
One approach to achieving enantioselectivity is to attach a chiral auxiliary to the substrate. The chiral auxiliary directs the attack of the deuteride from NaBD₄ to one of the two enantiotopic faces of the carbonyl group, leading to the formation of a single diastereomer. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched alcohol.
Alternatively, substrate-controlled induction can be employed when the substrate itself contains a chiral element that can influence the stereochemical outcome of the reduction. wikipedia.org The inherent chirality of the molecule can create a steric or electronic bias that favors the approach of the deuteride from one direction.
A more efficient and atom-economical approach to enantioselective reductions is the use of a chiral catalyst in conjunction with a stoichiometric amount of this compound. bohrium.comwikipedia.org In these systems, a small amount of a chiral catalyst, often a metal complex with a chiral ligand or a chiral organic molecule, reversibly interacts with the substrate or the reducing agent to create a chiral environment for the deuteride transfer. oup.comtandfonline.com
Several catalytic systems have been developed for the asymmetric reduction of ketones using sodium borohydride and, by extension, this compound. These include:
Chiral Onium Salts: Used as phase-transfer catalysts in two-phase systems, these salts can induce moderate enantioselectivity. oup.comtandfonline.com
Chirally Modified Borohydrides: Pre-reacting sodium borohydride with a chiral alcohol, such as a derivative of tartaric acid or an amino acid, can generate a chiral reducing agent in situ that delivers the deuteride enantioselectively. jst.go.jp
Chiral Boronic Esters: Systems like TarB-NO₂, derived from tartaric acid, have been shown to be effective in the enantioselective and regioselective reduction of α,β-unsaturated ketones. acs.org
Table 3: Enantioselective Reduction of Ketones with NaBH₄ and Chiral Catalysts
| Ketone Substrate | Chiral System | Optical Yield (% e.e.) |
| Propiophenone | NaBH₄-(L)-tartaric acid | Low |
| α-methoxyacetophenone | NaBH₄-(L)-tartaric acid | 84% |
| Ethyl phenylglyoxylate | NaBH₄-(L)-tartaric acid | 86% |
| Cyclic α,β-unsaturated ketones | TarB-NO₂ / NaBH₄ | up to 99% |
Data compiled from various research articles. acs.org
Use of Chiral Auxiliaries and Substrate-Controlled Induction
Application in Stereospecific Deuterium (B1214612) Incorporation
This compound is an invaluable tool for the stereospecific incorporation of deuterium into organic molecules. nih.govrsc.org The ability to control the stereochemistry of the deuteride addition allows for the synthesis of chirally labeled compounds, which are essential for a variety of applications, including:
Mechanistic Studies: Elucidating reaction mechanisms by tracking the fate of the deuterium atom.
NMR Spectroscopy: Simplifying complex proton NMR spectra and aiding in structural elucidation. google.com
Metabolic Studies: Following the metabolic pathways of drugs and other bioactive molecules.
A notable example is the reduction of a ketone to a deuterated alcohol, where the stereochemistry of the newly formed C-D bond is controlled by the methods described above (chelation control, non-chelation control, or asymmetric catalysis). For instance, the reduction of a ketone with a chiral center at the α-position can lead to the formation of a threo or erythro diastereomer with high selectivity, depending on the reaction conditions and the conformation of the substrate. cdnsciencepub.com
In a specific case study, the reduction of the natural product celastrol (B190767) with this compound resulted in the stereospecific addition of deuterium to the β-face of the C-6 center. nih.gov This high degree of stereospecificity highlights the utility of NaBD₄ in preparing precisely labeled molecules for biological and spectroscopic analysis. nih.gov
Applications of Deuterium Labeling Via Sodium Borodeuteride in Mechanistic and Synthetic Studies
Elucidation of Reaction Mechanisms
The substitution of hydrogen with deuterium (B1214612) at or near a reactive center can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). rsc.org This effect is a cornerstone in the study of reaction mechanisms, offering information about the rate-determining step of a multi-stage process. rsc.org Furthermore, by tracking the position of the deuterium label in the products, chemists can deduce the pathways through which reactions proceed.
Kinetic Isotope Effect (KIE) Measurements in Organic Transformations
The primary kinetic isotope effect occurs when a bond to the isotopically labeled atom is broken in the rate-determining step of a reaction. rsc.org The C-D bond is stronger than the C-H bond, and thus, reactions involving the cleavage of a C-D bond are typically slower. The magnitude of the KIE, expressed as the ratio of the rate constant for the non-deuterated substrate (kH) to the deuterated substrate (kD), provides evidence for the involvement of C-H bond breaking in the slowest step of a reaction. rsc.orgnih.gov
For instance, secondary alpha deuterium isotope effects have been measured for various carbonyl addition reactions. The reduction of benzaldehyde-d by sodium borohydride (B1222165) in alcohol exhibited a kinetic isotope effect of 0.88. This suggests a significant degree of re-hybridization at the carbonyl carbon in the transition state. In another study, the oxidation of 1-phenylethanol (B42297) to acetophenone (B1666503) showed a KIE (kH/kD) with a mean of 2.9, indicating that the C-H bond at the alcohol carbon is broken in the rate-limiting step. researchgate.net The deuterated starting material, 1-deuterio-1-phenylethanol, can be synthesized by the reduction of acetophenone with sodium borodeuteride. researchgate.netacs.org
| Reaction | Substrate | Deuterated Substrate | kH/kD | Reference |
| Reduction | Benzaldehyde | Benzaldehyde-d | 0.88 | |
| Oxidation | 1-Phenylethanol | 1-Deuterio-1-phenylethanol | 2.9 (mean) | researchgate.net |
Isotopic Scrambling Experiments for Pathway Determination
Isotopic scrambling experiments involve the use of isotopically labeled reagents like this compound to trace the movement of atoms throughout a reaction. By analyzing the distribution of the deuterium label in the products and any recovered starting materials, chemists can distinguish between different possible reaction pathways.
One key question in the mechanism of borohydride reductions is whether the reaction proceeds through a stepwise transfer of hydride from the borohydride species or via disproportionation of intermediate alkoxyborohydrides. To investigate this, reductions of cyclohexanone (B45756) were carried out with a mixture of sodium borohydride (NaBH₄) and this compound (NaBD₄). cdnsciencepub.com If disproportionation were occurring, one would expect to find isotopically mixed borohydrides (e.g., NaBH₃D) in the unreacted reducing agent. However, examination of the recovered sodium borohydride showed no evidence of such isotopic scrambling. cdnsciencepub.com This finding strongly supports a stepwise mechanism where the initial transfer of a hydride (or deuteride) is the rate-determining step, followed by faster transfers from the resulting alkoxyborohydride intermediates. cdnsciencepub.com
Deuterium Labeling for Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)
The introduction of deuterium into a molecule via this compound significantly alters its spectroscopic properties, which can be exploited for structural elucidation and quantitative analysis. rsc.org
In Nuclear Magnetic Resonance (NMR) spectroscopy , deuterium is effectively "silent" at the operating frequency of a proton NMR (¹H NMR) spectrometer. sapub.org This property is invaluable for simplifying complex spectra and confirming reaction mechanisms. For example, in the reduction of 3-hydroxyacetophenone, using NaBD₄ instead of NaBH₄ leads to the incorporation of a deuterium atom at the benzylic carbon of the resulting alcohol, 3-hydroxy-1-phenylethanol. sapub.orgsapub.org In the ¹H NMR spectrum of the product, the signal corresponding to the benzylic proton disappears, and the adjacent methyl group, which appears as a doublet when NaBH₄ is used, collapses to a singlet. acs.orgsapub.org This directly confirms that the hydride (or deuteride) from the reducing agent attacks the carbonyl carbon. sapub.orgsapub.org
Mass spectrometry (MS) is another powerful technique that benefits from deuterium labeling. The mass of deuterium (approx. 2 amu) compared to hydrogen (approx. 1 amu) results in a predictable mass shift in the molecular ion and fragment ions of the labeled compound. acs.org For instance, in the reduction of acetophenone with NaBD₄, the resulting 1-phenylethanol shows a parent ion at m/z 123, a shift from m/z 122 for the unlabeled product. acs.org This confirms the incorporation of a single deuterium atom. This technique is widely used in stable isotope dilution assays for quantitative analysis of metabolites in biological samples. nih.gov For example, unstable α-keto acids can be reduced with this compound to their more stable α-deutero-α-hydroxy acid forms for quantification by GC/MS. nih.gov
| Technique | Observation with NaBD₄ Labeling | Inference | Reference |
| ¹H NMR | Disappearance of a proton signal and change in multiplicity of adjacent signals. | Confirms site of deuterium incorporation and reaction mechanism. | acs.orgsapub.orgsapub.org |
| Mass Spectrometry | Increase in m/z of molecular ion and fragment ions. | Confirms the number of deuterium atoms incorporated and aids in quantitative analysis. | acs.orgnih.govnih.gov |
Regioselective and Stereoselective Deuterium Incorporation for Complex Molecule Synthesis
This compound is a valuable tool for the precise installation of deuterium atoms at specific positions (regioselectivity) and with a defined spatial orientation (stereoselectivity) in complex molecules. This precision is critical in synthesizing isotopically labeled standards for metabolic studies, developing deuterated drugs with potentially improved pharmacokinetic profiles, and probing the stereochemical course of reactions. nih.govd-nb.info
For example, the synthesis of various isotopologues of tetrahydropyridine (B1245486) (THP), a common scaffold in pharmaceuticals, has been achieved with high regio- and stereoselectivity. nih.gov By using a tungsten-complexed pyridinium (B92312) salt, sequential additions of hydride (from NaBH₄) or deuteride (B1239839) (from NaBD₄) and a proton or deuteron (B1233211) source can be controlled to produce specific deuterated THP derivatives. nih.gov This methodology was extended to synthesize eight unique deuterated isotopologues of the drug methylphenidate. nih.gov
In steroid chemistry, this compound has been used for the stereoselective reduction of ketone functionalities to introduce deuterium at specific sites. For instance, the conversion of Δ⁴-cholesten-3-one to its enol acetate (B1210297) followed by reduction with this compound in deuterated methanol (B129727) yielded cholesterol-3,4-d₂, demonstrating regioselective incorporation. arkat-usa.org Similarly, the synthesis of α-pinene isotopologues with deuterium at specific locations has been achieved through multi-step sequences involving the reduction of ketone intermediates with reagents like this compound. acs.org
The ability to control the exact placement of deuterium atoms is essential, as the biological and chemical properties of a molecule can be subtly but significantly altered by the position of the isotopic label.
Advanced Research Methodologies and Computational Studies on Sodium Borodeuteride Reactivity
Spectroscopic Characterization Techniques for Deuterium (B1214612) Content and Location
The precise determination of deuterium content and its specific location within a molecule is critical for understanding reaction mechanisms and ensuring the quality of deuterated products. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful analytical techniques employed for the characterization of sodium borodeuteride and the compounds it is used to label. rsc.orggoogle.com
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a cornerstone technique for the structural elucidation of molecules and for determining isotopic purity. rsc.orgrug.nl
¹H NMR Spectroscopy: The absence or reduction of signals in a ¹H NMR spectrum at specific chemical shifts can indicate the successful replacement of hydrogen with deuterium. researchgate.net
²H (Deuterium) NMR Spectroscopy: This technique directly observes the deuterium nuclei, providing unambiguous evidence of deuteration and information about the chemical environment of the deuterium atoms. researchgate.netnih.gov The deuterium content in products can be measured by ¹H NMR spectroscopy. researchgate.net
¹¹B NMR Spectroscopy: As this compound contains boron, ¹¹B NMR can be used to study the structure and purity of the reagent itself. The spectra can reveal the presence of impurities or byproducts. rsc.org
Quantitative NMR (qNMR): This method allows for the precise measurement of the concentration of different species in a sample, making it valuable for determining the degree of deuteration. rug.nl
Mass Spectrometry (MS):
Mass spectrometry is highly sensitive for determining the molecular weight of a compound and, consequently, the number of deuterium atoms incorporated. researchgate.net
Isotopic Enrichment Analysis: By analyzing the mass-to-charge ratio (m/z) of molecular ions and their fragments, MS can quantify the percentage of deuterium incorporation. rsc.org High-resolution mass spectrometry (HR-MS) is particularly effective for this purpose. rsc.org
Hydrolysis and Gas Analysis: A sample can be hydrolyzed, and the evolved deuterium gas can be analyzed by mass spectrometry to determine the isotopic content of the original borodeuteride. google.com
Combined Techniques (LC-MS, GC-MS): Coupling chromatography with mass spectrometry allows for the separation of complex mixtures before analysis, ensuring that the measured isotopic enrichment corresponds to the correct compound. researchgate.netnih.gov
A strategy combining high-resolution mass spectrometry and NMR spectroscopy has been proposed for the comprehensive evaluation of isotopic enrichment and structural integrity of deuterium-labeled compounds. rsc.org This dual approach ensures both the correct mass and the specific location of the deuterium atoms are confirmed.
Table 1: Spectroscopic Techniques for Characterizing this compound and Deuterated Products
| Technique | Information Provided | Key Findings/Applications |
| ¹H NMR | Indicates the absence of hydrogen at specific sites, confirming deuteration. researchgate.net | Used to analyze the degree of deuterium incorporation by observing the disappearance or reduction of proton signals. researchgate.net |
| ²H NMR | Directly detects deuterium atoms and their chemical environment. researchgate.netnih.gov | Confirms the presence and location of deuterium in the final product. researchgate.net |
| ¹¹B NMR | Characterizes the boron environment in NaBD₄. rsc.org | Can be used to assess the purity of the this compound reagent. rsc.org |
| Mass Spectrometry (MS) | Determines molecular weight and quantifies deuterium incorporation. rsc.org | Routinely used to confirm the number of deuterium atoms introduced into a molecule. rsc.orggoogle.com |
| High-Resolution MS (HR-MS) | Provides highly accurate mass measurements for unambiguous determination of isotopic enrichment. rsc.org | A key part of a combined strategy for validating deuterated compounds. rsc.org |
| Gas Chromatography-MS (GC-MS) | Separates reaction components before mass analysis. researchgate.netnih.gov | Allows for precise quantification of deuteration in specific products within a mixture. nih.gov |
| Liquid Chromatography-MS (LC-MS) | Separates non-volatile compounds before mass analysis. rsc.org | Essential for analyzing a wide range of deuterated organic molecules. rsc.org |
Computational Chemistry and Theoretical Modeling
Computational chemistry provides powerful tools to investigate the reactivity of this compound at a molecular level, offering insights that are often difficult to obtain through experiments alone.
Density Functional Theory (DFT) Calculations of Reaction Pathways and Transition States
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been extensively applied to study the mechanisms of reactions involving this compound.
Reaction Mechanisms: DFT calculations help to elucidate the step-by-step process of hydride (or deuteride) transfer. For instance, studies have explored the hydrolysis of NaBH₄, identifying key intermediates and reaction pathways. pitt.edu DFT calculations have also been used to understand the decomposition of NaBH₄. unifr.ch
Transition State Analysis: By calculating the energies of transition states, researchers can predict the feasibility and kinetics of a reaction. nih.gov For the reduction of ketones, DFT has been used to model the transition state, revealing that the C-H (or C-D) bond is nearly formed, which is consistent with the mild reducing power of NaBH₄. researchgate.net
Solvent Effects: DFT calculations, often combined with solvation models like the SMD model, can account for the influence of the solvent on reaction pathways and energetics. nih.gov
Molecular Dynamics Simulations for Solvent Effects
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes like solvation.
Solvation Structure: MD simulations have shown that in solution, the Na⁺ and BH₄⁻ ions can form contact ion pairs. acs.orgacs.org The surrounding solvent molecules arrange themselves in a structured manner around the borohydride (B1222165) ion. researchgate.net
Influence on Reactivity: The solvent shell can significantly impact the reactivity of the borohydride. rsc.orgmdpi.com For example, simulations have revealed that the presence of the sodium cation can exclude water molecules from the immediate vicinity of the borohydride ion. researchgate.net
QM/MM Simulations: For greater accuracy, Quantum Mechanics/Molecular Mechanics (QM/MM) methods can be used. In this approach, the reacting species (e.g., NaBD₄ and the substrate) are treated with high-level quantum mechanics, while the surrounding solvent is modeled with more computationally efficient molecular mechanics. researchgate.net
Predictive Modeling for Chemoselectivity and Stereoselectivity
Computational models are increasingly used to predict the outcome of reactions, guiding experimental design.
Chemoselectivity: Sodium borohydride is known for its chemoselectivity, for example, reducing aldehydes and ketones in the presence of less reactive functional groups like esters. vaia.comnumberanalytics.com Computational models can help rationalize and predict this selectivity by comparing the activation barriers for the reduction of different functional groups. acs.org
Stereoselectivity: In the reduction of chiral or prochiral substrates, such as substituted cyclohexanones, this compound can exhibit stereoselectivity. walisongo.ac.id Theoretical models, including those based on DFT calculations of transition state structures, have been developed to predict the diastereoselectivity of these reductions with good agreement with experimental results. acs.orgresearchgate.net These models often consider the steric and electronic interactions in the transition state to determine which face of the carbonyl group is preferentially attacked. acs.org
Table 2: Computational and Theoretical Modeling Methods for this compound Reactivity
| Method | Focus | Key Insights |
| Density Functional Theory (DFT) | Reaction pathways, transition states, and energetics. pitt.edubrandonu.ca | Elucidates reaction mechanisms, predicts activation barriers, and explains the influence of electronic structure on reactivity. nih.govresearchgate.net |
| Molecular Dynamics (MD) | Solvation, ion pairing, and dynamic behavior in solution. researchgate.netnih.gov | Reveals the structure of the solvent around the borodeuteride ion and the formation of contact ion pairs with Na⁺. acs.orgresearchgate.net |
| QM/MM Simulations | High-accuracy modeling of the reaction core within a solvent environment. researchgate.net | Provides a detailed and accurate picture of the reaction in solution by combining the strengths of quantum and classical mechanics. researchgate.net |
| Predictive Modeling | Chemoselectivity and stereoselectivity of reductions. acs.orgvaia.com | Predicts which functional group will react preferentially and the stereochemical outcome of the reduction. walisongo.ac.idresearchgate.net |
Integration with Novel Catalytic Systems
While this compound is a versatile reagent, its reactivity and selectivity can be further enhanced through the use of catalysts.
Palladium on Carbon (Pd/C): This heterogeneous catalyst is used in combination with NaBD₄ and a deuterium source like deuterated acetic acid (AcOD) to achieve the deuteration of activated alkenes. researchgate.net The palladium catalyst is essential for the reaction to proceed. researchgate.net
Transition Metal Catalysts: Soluble chlorides of transition metals like cobalt, nickel, and iron can be introduced into a sodium borohydride solution to form catalytically active black precipitates. mdpi.com These in situ-generated catalysts are highly effective for the hydrolysis of borohydride to produce hydrogen (or deuterium). mdpi.comresearchgate.net Cobalt compounds, in particular, show the highest activity. mdpi.comaip.org
Nickel-Pincer Cofactors: In a biological context, the reactivity of sodium borohydride with complex enzyme cofactors has been studied. For example, NaBH₄ was used to probe the mechanism of lactate (B86563) racemase, which contains a nickel-pincer nucleotide cofactor. The study revealed that a hydride from borohydride attacks the cofactor, leading to irreversible inactivation of the enzyme. nih.gov
Non-Noble Metal Catalysts: To reduce costs, there is significant research into non-noble metal catalysts, such as those based on cobalt, nickel, and their alloys, for NaBH₄ hydrolysis. researchgate.netmdpi.com These materials can exhibit catalytic activity comparable to some noble metal-based systems. researchgate.netaip.org
Microfluidic Approaches for Deuterium Synthesis
Microfluidics, the science and technology of processing and manipulating small amounts of fluids in channels with dimensions of tens to hundreds of micrometers, offers new possibilities for chemical synthesis.
Precise Reaction Control: Microfluidic reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. This level of control can lead to improved yields and selectivity in deuteration reactions.
Nanoparticle Synthesis: Microfluidic devices have been used to synthesize silver and copper nanoparticles by reducing the corresponding metal salts with sodium borohydride. beilstein-journals.orgrsc.org This method allows for the production of nanoparticles with uniform size and shape due to the controlled mixing and reaction conditions. beilstein-journals.orgrsc.orgnih.gov While these studies focus on nanoparticle synthesis, the principles can be extended to other reactions involving NaBH₄.
Enhanced Safety and Efficiency: The small reaction volumes in microfluidic systems enhance safety, particularly when dealing with energetic reactions. The high surface-area-to-volume ratio also leads to efficient heat and mass transfer, improving reaction rates and control. nih.gov
The application of microfluidics to deuteration reactions with this compound is an emerging area with the potential to offer significant advantages in terms of control, efficiency, and safety for the synthesis of deuterated compounds.
Future Research Directions and Innovations in Sodium Borodeuteride Chemistry
The field of synthetic chemistry is in a constant state of evolution, driven by the need for more efficient, selective, and sustainable methods. Sodium borodeuteride (NaBD₄), a deuterated analogue of the widely used reducing agent sodium borohydride (B1222165), is at the forefront of this evolution. Its role in introducing deuterium (B1214612) atoms into organic molecules is crucial for various applications, including mechanistic studies, metabolic tracing, and enhancing the pharmacokinetic profiles of pharmaceuticals. acs.orgresearchgate.net This section explores the future research directions and innovations that are poised to expand the utility and accessibility of this important isotopic labeling reagent.
Q & A
Q. What are the primary applications of sodium borodeuteride (NaBD₄) in deuterium labeling, and how do they differ from sodium borohydride (NaBH₄)?
this compound is widely used to introduce deuterium (D) into organic molecules, replacing protons (H) in reduction reactions. Unlike NaBH₄, which transfers hydrogen, NaBD₄ enables isotopic labeling critical for mechanistic studies, metabolic tracing, or NMR spectroscopy. Key differences include solvent selection (e.g., anhydrous conditions to avoid proton exchange) and reaction kinetics due to deuterium’s higher mass .
Q. What safety precautions are critical when handling this compound in laboratory settings?
NaBD₄ is moisture-sensitive and reacts violently with water, releasing deuterium gas. Safety protocols include:
- Using inert atmospheres (e.g., nitrogen/argon gloveboxes).
- Wearing gloves, goggles, and flame-resistant lab coats.
- Storing in airtight containers away from moisture. Emergency measures for skin/eye contact involve immediate rinsing with water and medical consultation .
Q. How does isotopic purity of this compound impact experimental outcomes, and how can it be verified?
High isotopic purity (≥95% D) is essential to minimize proton contamination. Researchers should:
- Source NaBD₄ from certified suppliers with isotopic certification.
- Use mass spectrometry or NMR to confirm deuterium incorporation levels.
- Pre-dry solvents (e.g., THF, diglyme) to prevent H-D exchange .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize proton contamination in NaBD₄-mediated deuteration?
To reduce H-D exchange:
- Employ rigorously anhydrous solvents (e.g., distilled THF over molecular sieves).
- Conduct reactions under inert gas with Schlenk-line techniques.
- Avoid protic solvents (e.g., ethanol) and acidic intermediates that promote back-exchange. Kinetic studies comparing NaBH₄ and NaBD₄ reaction rates can further identify optimal conditions .
Q. What analytical techniques are most effective for quantifying deuterium incorporation in NaBD₄-mediated reactions?
Q. How do kinetic isotope effects (KIEs) influence reaction pathways when substituting NaBH₄ with NaBD₄?
KIEs arise from deuterium’s higher mass, slowing bond-breaking steps (e.g., in rate-determining hydride transfer). Researchers can:
Q. How can catalytic transfer deuteration (CTD) using NaBD₄ improve efficiency compared to stoichiometric methods?
CTD leverages transition-metal catalysts (e.g., ruthenium) to regenerate active deuteride species, reducing NaBD₄ consumption. Key steps include:
- Selecting catalysts compatible with deuteride transfer (e.g., RuCl₃).
- Optimizing catalyst loading and reaction temperature.
- Monitoring deuterium distribution via GC-MS or isotopic labeling .
Q. What strategies resolve discrepancies in deuterium incorporation sites observed under varying reaction conditions?
Contradictory results may stem from:
- Competing reaction pathways (e.g., radical vs. ionic mechanisms).
- Solvent or temperature-dependent H-D exchange. Mitigation involves:
- Systematic screening of conditions (pH, solvent polarity).
- Isotopic tracer studies to map deuterium migration.
- Theoretical modeling to predict site selectivity .
Methodological Considerations
- Experimental Design : Always include control experiments with NaBH₄ to benchmark deuteration efficiency.
- Data Interpretation : Use isotopic scrambling tests to confirm deuterium retention in final products.
- Replication : Document solvent purity, reaction times, and temperature profiles to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
